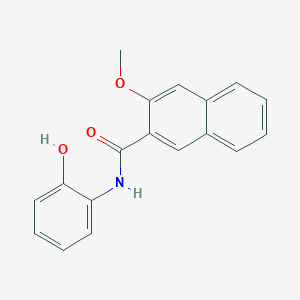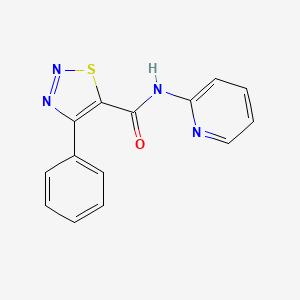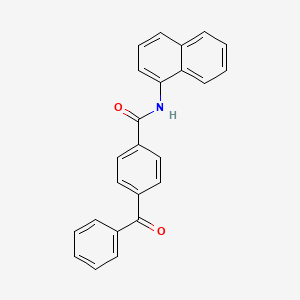![molecular formula C19H17N7O2 B6017723 4-(3-methoxyphenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6017723.png)
4-(3-methoxyphenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(3-methoxyphenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one” is a complex organic molecule. It contains several heterocyclic rings, including a pyridazinone and a triazole . These types of structures are often found in biologically active compounds .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are usually established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis
The molecular structure of such compounds can be determined using various spectroscopic techniques. For example, the IR absorption spectra can reveal the presence of functional groups, and the 1H-NMR spectrum can provide information about the hydrogen environments in the molecule .Chemical Reactions Analysis
The chemical reactions involving these types of compounds can be quite complex. They often involve subtle structural variations on the phenyl moiety, which can tune biological properties toward antiviral or antitumoral activity .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be analyzed using various techniques. For example, the IR absorption spectra can provide information about the presence of functional groups, and the 1H-NMR spectrum can provide information about the hydrogen environments in the molecule .Mécanisme D'action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in the regulation of the cell cycle, specifically the transition from G1 phase to S phase and the progression through S phase . Inhibition of CDK2 is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . The molecular docking simulation of the compound confirmed the good fit into the CDK2 active site through the essential hydrogen bonding with Leu83 . This interaction results in the inhibition of CDK2, which in turn disrupts the cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, specifically the transition from G1 phase to S phase and the progression through S phase . This disruption in the cell cycle can lead to apoptosis, or programmed cell death, in cancer cells .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties were predicted using in silico ADMET studies . These studies showed suitable pharmacokinetic properties which helped in structure requirement prediction for the observed antitumor activity .
Result of Action
The compound displayed potent dual activity against the examined cell lines and CDK2 . It exerted a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 .
Safety and Hazards
Orientations Futures
The future research directions for these types of compounds are vast. They have potential applications in various fields, including medicinal chemistry, due to their biological activity . Further studies could focus on optimizing their synthesis, improving their properties, and exploring their potential applications in more detail.
Propriétés
IUPAC Name |
4-(3-methoxyphenyl)-3-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7O2/c1-11-18-14(12-4-3-5-13(8-12)28-2)9-17(27)21-19(18)26(23-11)16-7-6-15-22-20-10-25(15)24-16/h3-8,10,14H,9H2,1-2H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJAAUKSARPWFCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(CC(=O)N2)C3=CC(=CC=C3)OC)C4=NN5C=NN=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-4-fluoro-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6017643.png)
![3-{[3-(2-hydroxyethyl)-4-methyl-1-piperazinyl]methyl}phenol](/img/structure/B6017652.png)

![1-[3-({[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}methyl)phenyl]ethanone](/img/structure/B6017661.png)


![(2E)-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-3-(2-thienyl)acrylamide](/img/structure/B6017672.png)
![4-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-2,1,3-benzoxadiazole](/img/structure/B6017678.png)
![1-(3,4-dichlorobenzyl)-4-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}piperazine hydrochloride](/img/structure/B6017687.png)
![ethyl 3-(2,4-difluorobenzyl)-1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B6017717.png)
![1-(4-fluorobenzyl)-3-hydroxy-3-({[(5-methyl-2-furyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6017719.png)
![7-[(1-phenylspiro[2.4]hept-1-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6017728.png)

![2-{3-[2-(3,4-dimethoxyphenyl)vinyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B6017736.png)